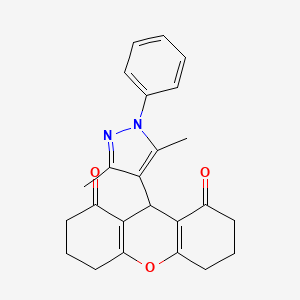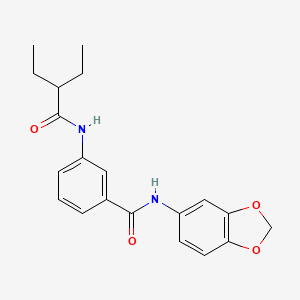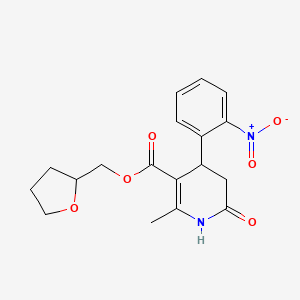
9-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Übersicht
Beschreibung
9-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.17869263 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
One-Pot Synthesis Techniques
The compound can be synthesized using one-pot techniques. For example, a study describes the synthesis of 9-aryl-1H-xanthene-1,8(2H)-dione derivatives starting from benzaldehydes or synthesized pyrazolcarbaldehydes and dimedone. This method offers advantages like short reaction time, simplicity, and environmental friendliness (Nikpassand & Fekri, 2017).
Synthesis in Aqueous Medium
The compound 9-(4-hydroxybutyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, a related derivative, can be synthesized in an aqueous citric acid medium. This method is simple, convenient, and environmentally friendly (Navarro, Sierra, & Ochoa‐Puentes, 2016).
Acidic Ionic Liquid Catalysis
The condensation of 1,3-cyclohexanedione with aromatic aldehydes catalyzed by acidic ionic liquids can be employed to synthesize xanthene derivatives. This process is environmentally benign, offers high purity, and the ionic liquids used can be reusable (Kang, Hu, Huang, & Wei, 2008).
Photophysical and Electrochemical Properties
Photophysical Studies
Certain derivatives like 9-aryl/alkyl-octahydroxanthene-1,8-diones have been studied for their optical behaviors using UV-vis and fluorescence spectroscopy. These studies contribute to understanding the properties of such compounds for potential applications in material science (Verma et al., 2011).
Electrochemical Reduction Studies
The electrochemical reduction properties of dibenzo-xanthene and dihydrobenzochromono pyrazole derivatives have been explored. These studies help in understanding the electrochemical behavior of such compounds, which could be significant in various chemical and industrial processes (Masoudi Khoram et al., 2019).
Applications in Organic Synthesis and Catalysis
Organic Syntheses via Transition Metal Complexes
The compound and its derivatives can be involved in organic synthesis processes involving transition metal complexes. This application is significant in the field of organometallic chemistry and material science (Yu et al., 1997).
Catalysis by Molecular Iodine
Some derivatives have been synthesized using molecular iodine as a catalyst. This method demonstrates the potential of these compounds in facilitating various chemical reactions, particularly in medicinal chemistry (Mulakayala et al., 2012).
Eigenschaften
IUPAC Name |
9-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-14-21(15(2)26(25-14)16-8-4-3-5-9-16)24-22-17(27)10-6-12-19(22)29-20-13-7-11-18(28)23(20)24/h3-5,8-9,24H,6-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWNOWOLKAFVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3C4=C(CCCC4=O)OC5=C3C(=O)CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B4591056.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4591060.png)
![N-(3-methoxypropyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4591063.png)
![N-[(4-butylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide](/img/structure/B4591070.png)

![N-{2-(2-chlorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B4591079.png)
![2-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4591087.png)
![ethyl 4-[({[5-({[(4-chlorophenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4591089.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea](/img/structure/B4591114.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4591119.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4591124.png)
![N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE](/img/structure/B4591132.png)

